molecular formula C12H16FNO6S2 B2366277 4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride CAS No. 2305521-99-5

4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride

Cat. No. B2366277
CAS RN: 2305521-99-5
M. Wt: 353.38
InChI Key: PBTLAWFVEMOYOF-UHFFFAOYSA-N
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Description

The compound “4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride” appears to contain a morpholine ring, which is a common feature in many pharmaceuticals . The hydroxymethyl group attached to the morpholine ring could potentially increase the solubility of the compound . The presence of sulfonylbenzenesulfonyl fluoride groups suggests that this compound may have some interesting reactivity, particularly in relation to nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the morpholine ring, the hydroxymethyl group, and the sulfonylbenzenesulfonyl fluoride groups. These functional groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could impact its solubility and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would likely depend on its intended use and observed properties. For example, if it shows promising activity as a pharmaceutical, future research could focus on optimizing its activity and reducing any potential side effects .

properties

IUPAC Name

4-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO6S2/c1-9-8-20-10(7-15)6-14(9)22(18,19)12-4-2-11(3-5-12)21(13,16)17/h2-5,9-10,15H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTLAWFVEMOYOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride

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